Cas no 33770-27-3 ((-)-N-methylasimilobine)

(-)-N-methylasimilobine 化学的及び物理的性質
名前と識別子
-
- (-)-N-methylasimilobine
- N-Methylasimilobin
- N-methylasimilobine
- O-nornuciferine
- (±)-2-Hydroxy-1-Methoxyaporphine
- 16-methoxy-10-methyl-10-azatetracyclo(7.7.1.0^(2,7).0^(13,17))heptadeca-1(17),2,4,6,13,15-hexaen-15-ol
- E88660
- FS-7250
- DA-60135
- 1-Methoxy-6a-beta-Aporphin-2-ol
- 16-methoxy-10-methyl-10-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(17),2,4,6,13,15-hexaen-15-ol
- CS-0138903
- 2-hydroxy-1-methoxyaporphine
- CHEBI:174001
- (+/-)-2-HYDROXY-1-METHOXYAPORPHINE
- CHEMBL4061197
- ORTHO-NORNUCIFERINE
- 33770-27-3
- Floribundine
- 16-methoxy-10-methyl-10-azatetracyclo[7.7.1.0(2),?.0(1)(3),(1)?]heptadeca-1(16),2(7),3,5,13(17),14-hexaen-15-ol
- AKOS032949134
- N-Methyl-Asimilobine
- 1-Methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol
- HY-N7971
- DAA15355
- IBA77027
- (-)-N-Methylasimilobine
-
- インチ: InChI=1S/C18H19NO2/c1-19-8-7-12-10-15(20)18(21-2)17-13-6-4-3-5-11(13)9-14(19)16(12)17/h3-6,10,14,20H,7-9H2,1-2H3
- InChIKey: AKXOIHNFHOEPHN-UHFFFAOYSA-N
- ほほえんだ: CN1CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)OC)O
計算された属性
- せいみつぶんしりょう: 281.141578849g/mol
- どういたいしつりょう: 281.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 1
- 複雑さ: 387
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
(-)-N-methylasimilobine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-N7971-5mg |
2-Hydroxy-1-Methoxyaporphine |
33770-27-3 | 5mg |
¥6500 | 2022-09-01 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1210-1 mg |
2-Hydroxy-1-Methoxyaporphine |
33770-27-3 | 1mg |
¥2850.00 | 2022-04-26 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1210-200 mg |
2-Hydroxy-1-Methoxyaporphine |
33770-27-3 | 200mg |
¥57205.00 | 2022-04-26 | ||
TargetMol Chemicals | TN1210-1 ml * 10 mm |
2-Hydroxy-1-Methoxyaporphine |
33770-27-3 | 1 ml * 10 mm |
¥ 1880 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1210-10 mg |
2-Hydroxy-1-Methoxyaporphine |
33770-27-3 | 10mg |
¥9417.00 | 2022-04-26 | ||
TargetMol Chemicals | TN1210-10 mg |
2-Hydroxy-1-Methoxyaporphine |
33770-27-3 | 98% | 10mg |
¥ 2,660 | 2023-07-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1210-5 mg |
2-Hydroxy-1-Methoxyaporphine |
33770-27-3 | 5mg |
¥5817.00 | 2022-04-26 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1210-100 mg |
2-Hydroxy-1-Methoxyaporphine |
33770-27-3 | 100MG |
¥38137.00 | 2022-04-26 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1210-1 mL * 10 mM (in DMSO) |
2-Hydroxy-1-Methoxyaporphine |
33770-27-3 | 96.8% | 1 mL * 10 mM (in DMSO) |
¥ 1880 | 2023-09-08 | |
TargetMol Chemicals | TN1210-10mg |
2-Hydroxy-1-Methoxyaporphine |
33770-27-3 | 10mg |
¥ 2660 | 2024-07-20 |
(-)-N-methylasimilobine 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
(-)-N-methylasimilobineに関する追加情報
Professional Introduction to Compound with CAS No. 33770-27-3 and Product Name (-)-N-methylasimilobine
The compound with the CAS number 33770-27-3 and the product name (-)-N-methylasimilobine represents a significant advancement in the field of pharmaceutical chemistry and biochemistry. This compound has garnered considerable attention due to its unique structural properties and its potential applications in medicinal research. The detailed exploration of its chemical characteristics, biological activities, and emerging research applications provides a comprehensive understanding of its significance in modern science.
(-)-N-methylasimilobine, chemically identified by the CAS number 33770-27-3, is a derivative of asimilobine, a natural alkaloid found in certain plants. The structural modification involving the N-methylation process enhances its pharmacological profile, making it a subject of intense study in drug discovery. The compound’s stereochemistry, particularly the (-) configuration, plays a crucial role in determining its biological efficacy and interaction with target enzymes or receptors.
Recent studies have highlighted the potential of (-)-N-methylasimilobine in addressing various therapeutic challenges. Its molecular structure suggests strong binding affinity to specific biological targets, which has been validated through computational modeling and experimental validations. Researchers have been particularly interested in its interaction with enzymes involved in metabolic pathways, where it shows promise as an inhibitor or modulator.
The pharmacokinetic properties of (-)-N-methylasimilobine have been extensively studied to optimize its delivery and efficacy. Preliminary data indicate that the compound exhibits good solubility and stability under physiological conditions, which are critical factors for its formulation into effective pharmaceutical products. Additionally, its metabolic pathways have been mapped to identify potential side effects or interactions with other drugs, ensuring safer clinical applications.
In the realm of medicinal chemistry, (-)-N-methylasimilobine has been explored for its potential role in treating neurological disorders. Its ability to cross the blood-brain barrier and interact with central nervous system receptors has made it a candidate for further investigation in conditions such as depression, anxiety, and neurodegenerative diseases. Emerging research suggests that it may modulate neurotransmitter levels or enhance synaptic plasticity, offering new therapeutic avenues.
The synthesis of (-)-N-methylasimilobine has also been optimized to ensure scalability and cost-effectiveness for industrial production. Advanced synthetic methodologies have been developed to achieve high yields and purity levels, making it feasible for large-scale pharmaceutical manufacturing. These advancements underscore the compound’s commercial viability and potential impact on global healthcare.
Future research directions for (-)-N-methylasimilobine include exploring its role in combination therapies and personalized medicine. By understanding how it interacts with other compounds or genetic factors, scientists can develop more tailored treatment strategies for patients. Furthermore, investigating its long-term effects and safety profile will be crucial before it can be translated into clinical practice.
The global pharmaceutical industry is increasingly recognizing the value of compounds like (-)-N-methylasimilobine due to their unique properties and therapeutic potential. As research continues to uncover new applications and refine production techniques, this compound is poised to play a significant role in addressing some of the most pressing health challenges faced today.
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